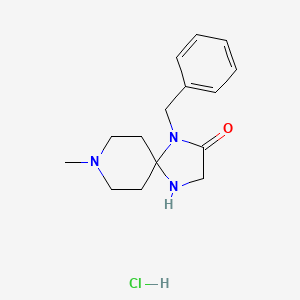
Simufilam hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PTI-125 (hydrochloride), also known as simufilam, is a small molecule drug developed by Cassava Sciences for the treatment of Alzheimer’s disease. This compound binds to filamin A, a scaffolding protein that regulates the actin cytoskeleton, and restores its normal shape and function. PTI-125 (hydrochloride) is currently in phase III clinical trials and has shown promise in reducing biomarkers of Alzheimer’s disease and improving cognitive function in patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PTI-125 (hydrochloride) involves several steps, starting with the formation of the core structure, 1-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one. This is achieved through a series of reactions including cyclization, alkylation, and acylation. The final step involves the addition of hydrochloride to form the hydrochloride salt of PTI-125 .
Industrial Production Methods: Industrial production of PTI-125 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: PTI-125 (hydrochloride) primarily undergoes binding reactions with its target protein, filamin A. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The binding of PTI-125 (hydrochloride) to filamin A occurs under physiological conditions, typically in the presence of biological buffers and at body temperature. No additional reagents are required for this interaction .
Major Products Formed: The major product formed from the interaction of PTI-125 (hydrochloride) with filamin A is the stabilized filamin A protein, which helps to restore normal cellular function and reduce the pathological effects of Alzheimer’s disease .
Scientific Research Applications
PTI-125 (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
PTI-125 (hydrochloride) exerts its effects by binding to filamin A, a scaffolding protein that regulates the actin cytoskeleton. This binding restores the normal shape and function of filamin A, which is altered in Alzheimer’s disease. By stabilizing filamin A, PTI-125 (hydrochloride) prevents the toxic signaling of amyloid-beta and reduces neuroinflammation, tau hyperphosphorylation, and amyloid deposition. This leads to improved synaptic function and cognitive performance in patients with Alzheimer’s disease .
Comparison with Similar Compounds
PTI-125 (hydrochloride) is unique in its mechanism of action, targeting filamin A to restore its normal function. Similar compounds include:
Naloxone: Binds to filamin A to prevent opioid tolerance and dependence.
Naltrexone: Another opioid antagonist that interacts with filamin A.
Other Alzheimer’s treatments: Such as donepezil and memantine, which have different mechanisms of action and do not target filamin A.
PTI-125 (hydrochloride) stands out due to its novel approach of stabilizing filamin A, offering a potential new therapeutic strategy for Alzheimer’s disease .
Properties
IUPAC Name |
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPWAGPMQSZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2480226-07-9 |
Source


|
| Record name | Simufilam monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2480226079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIMUFILAM MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55QL2B9KC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
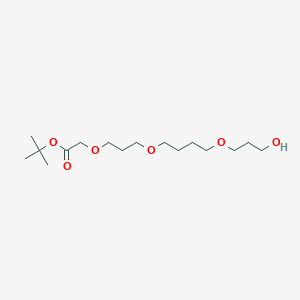
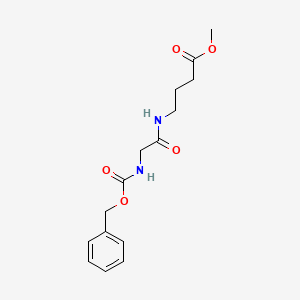
![2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B8198211.png)
![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)
![2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)
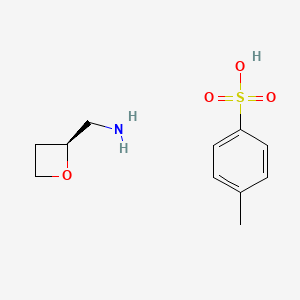
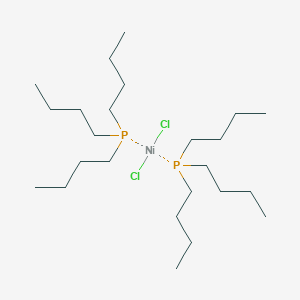
![N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B8198238.png)
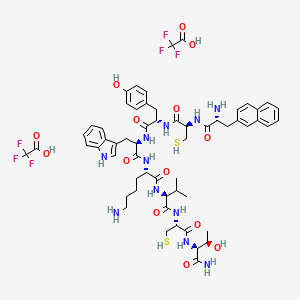
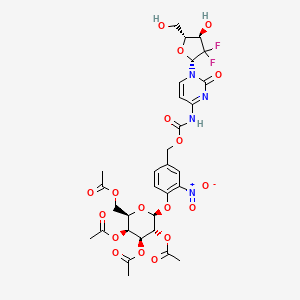
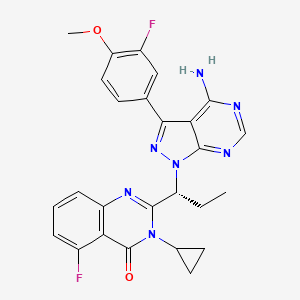
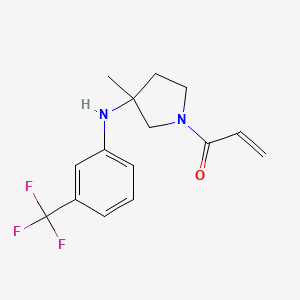
![N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B8198285.png)

